molecular formula C11H13N2O3P B14613498 1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate CAS No. 60705-78-4

1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate

Katalognummer: B14613498
CAS-Nummer: 60705-78-4
Molekulargewicht: 252.21 g/mol
InChI-Schlüssel: GXHLZJRBHMFOFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate is a chemical compound known for its unique structure and properties It is characterized by the presence of a diazonium group, a methoxy group, and a phosphoryl group attached to a butenolate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of aniline derivatives followed by the introduction of the methoxy and phosphoryl groups. The reaction conditions often require low temperatures and the use of strong acids to facilitate the formation of the diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the phosphoryl group.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a range of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce diazonium and phosphoryl groups into target molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate involves its ability to undergo various chemical transformations. The diazonium group can participate in electrophilic aromatic substitution reactions, while the phosphoryl group can engage in coordination chemistry with metal ions. These interactions enable the compound to exert its effects in different chemical and biological contexts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Diazonio-4-[ethoxy(phenyl)phosphoryl]but-1-en-2-olate
  • 1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

60705-78-4

Molekularformel

C11H13N2O3P

Molekulargewicht

252.21 g/mol

IUPAC-Name

1-diazo-4-[methoxy(phenyl)phosphoryl]butan-2-one

InChI

InChI=1S/C11H13N2O3P/c1-16-17(15,8-7-10(14)9-13-12)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3

InChI-Schlüssel

GXHLZJRBHMFOFB-UHFFFAOYSA-N

Kanonische SMILES

COP(=O)(CCC(=O)C=[N+]=[N-])C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.